molecular formula C8H8F3N B034172 5-Methyl-2-(trifluoromethyl)aniline CAS No. 106877-29-6

5-Methyl-2-(trifluoromethyl)aniline

Cat. No. B034172
M. Wt: 175.15 g/mol
InChI Key: HYQKJEMNTMFLJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2-(trifluoromethyl)aniline and related compounds often involves complex reactions that include fluorination, substitution, and reduction steps. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an analogous compound, was achieved by fluorinating 3,5-dinitro-1-trifluoromethylbenzene followed by substitution with 4-methyl-1H-imidazole and subsequent reduction, yielding an overall yield of about 50% (Yang Shijing, 2013).

Molecular Structure Analysis

The molecular structure of compounds like 5-Methyl-2-(trifluoromethyl)aniline is often studied using spectroscopic techniques such as FT–IR and UV–Vis, alongside theoretical methods like HF and DFT calculations. These studies provide insights into the molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding the chemical behavior of these compounds (Ümit Ceylan et al., 2016).

Chemical Reactions and Properties

Aniline derivatives are known for their reactivity in various chemical reactions, including N-trifluoroethylation and O-trifluoroethylation, which involve the insertion of trifluoroethyl groups into anilines and amides, respectively. These reactions are typically catalyzed by metals such as silver and involve key steps like migratory insertion of a silver carbene (Haiqing Luo et al., 2015).

Scientific Research Applications

  • Summary of the Application: 5-Methyl-2-(trifluoromethyl)aniline is used in the trifluoromethylarylation of alkenes . This process involves the functionalization of alkenes, which are versatile substrates that offer great potential for diversification using a plethora of established reactions .
  • Methods of Application: The method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
  • Results or Outcomes: This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQKJEMNTMFLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602990
Record name 5-Methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)aniline

CAS RN

106877-29-6
Record name 5-Methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(trifluoromethyl)aniline
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